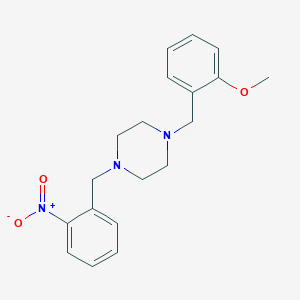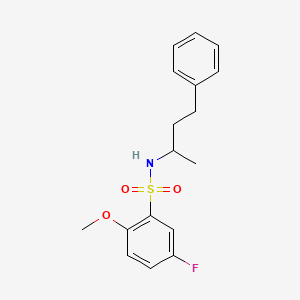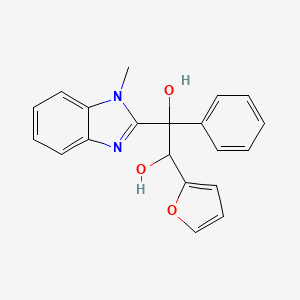
6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a benzothiazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been found to modulate the immune system by regulating the production of cytokines.
実験室実験の利点と制限
The advantages of using 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the research on 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide. These include:
1. Developing novel synthesis methods to improve the yield and purity of the compound.
2. Investigating the potential applications of the compound in the treatment of various diseases, including cancer, infections, and neurodegenerative disorders.
3. Studying the mechanism of action of the compound in more detail to understand its molecular targets and pathways.
4. Developing new derivatives of the compound with improved properties, such as solubility and selectivity.
5. Exploring the use of the compound as a diagnostic tool for detecting diseases.
Conclusion:
In conclusion, 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved properties.
合成法
The synthesis of 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide has been carried out using different methods. One of the commonly used methods is the condensation reaction of 2-amino-6-methylbenzothiazole and 4-nitrobenzaldehyde in the presence of hydrobromic acid. The product is then purified using recrystallization.
科学的研究の応用
6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
6-methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.BrH/c1-10-2-7-13-14(8-10)21-15(16)17(13)9-11-3-5-12(6-4-11)18(19)20;/h2-8,16H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHLBVWZPSRTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)CC3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4983848.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4983856.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4983863.png)
![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)
![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)
![1-[(4-chlorophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B4983886.png)



![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)